molecular formula C9H13FN2O2S B13258798 N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide

Cat. No.: B13258798
M. Wt: 232.28 g/mol
InChI Key: WNVBAXGYQMXYPH-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide is a fluorinated sulfonamide derivative characterized by a benzene ring substituted with a fluorine atom at the para position and a sulfonamide group linked to both a methyl group and a 2-aminoethyl side chain. Sulfonamides are widely studied for their pharmacological properties, including antimicrobial and enzyme-inhibitory activities .

Properties

Molecular Formula

C9H13FN2O2S

Molecular Weight

232.28 g/mol

IUPAC Name

N-(2-aminoethyl)-4-fluoro-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H13FN2O2S/c1-12(7-6-11)15(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,11H2,1H3

InChI Key

WNVBAXGYQMXYPH-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)S(=O)(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Sulfonylation of Aniline Derivatives

The initial step involves reacting 4-fluorobenzenesulfonyl chloride with methylamine or N-methylamine to generate the sulfonamide:

C₆H₄(F)-SO₂Cl + CH₃NH₂ → C₆H₄(F)-SO₂NHCH₃ + HCl

This reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) under basic conditions, often using triethylamine (TEA) as a base to neutralize HCl formed during the process. The reaction proceeds at room temperature or under mild reflux, with yields exceeding 80% reported.

Fluorine Substitution Positioning

The fluorine atom is introduced ortho or para to the sulfonamide group, depending on the starting aromatic amine's substitution pattern. The regioselectivity is controlled via the choice of starting materials and reaction conditions, with para-substituted fluorobenzenes favored for their stability and synthetic accessibility.

Introduction of the 2-Aminoethyl Side Chain

Nucleophilic Substitution on Aromatic Sulfonamide

The aminoethyl group can be appended via nucleophilic substitution using 2-aminoethylamine derivatives. A typical procedure involves reacting the sulfonamide with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate or potassium carbonate, facilitating nucleophilic displacement of chloride:

C₆H₄(F)-SO₂NHCH₃ + ClCH₂CH₂NH₂ → C₆H₄(F)-SO₂NHCH₂CH₂NH₂ + Cl⁻

This reaction is conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures (~80°C) for several hours, with yields often exceeding 70%.

Alternative Alkylation Approach

Alternatively, the aminoethyl group can be introduced via alkylation of the sulfonamide nitrogen with 2-bromoethylamine or 2-iodoethylamine in the presence of a base, under SN2 conditions. This method provides high regioselectivity and yields.

Specific Synthetic Routes and Data

Method A: Sulfonylation Followed by Alkylation

Based on literature, notably the synthesis of related sulfonamides, the following procedure exemplifies the method:

Step Reagents & Conditions Outcome
Sulfonylation 4-fluorobenzenesulfonyl chloride + methylamine in DCM, TEA, room temp Formation of N-methyl-4-fluorobenzenesulfonamide
Aminoethylation React with 2-chloroethylamine hydrochloride + Na₂CO₃ in DMF, 80°C Formation of This compound

Yields typically range from 65% to 85%, with purification via recrystallization or chromatography.

Research Data and Yields

Reference Methodology Yield (%) Remarks
Sulfonylation + nucleophilic substitution 70–85 Standard sulfonamide synthesis
Alkylation with 2-bromoethylamine 65–80 High regioselectivity
Sequential sulfonylation and amine alkylation 75 Optimized for purity

Additional Considerations and Variations

  • Protecting groups may be employed to prevent side reactions during multi-step synthesis.
  • Catalysts such as palladium may be used for cross-coupling reactions if aromatic substitutions are needed.
  • Reaction conditions such as temperature, solvent polarity, and stoichiometry are optimized based on substrate reactivity.

Summary of Research Discoveries

  • The sulfonylation of aromatic amines with sulfonyl chlorides is a well-established, high-yield process, adaptable for fluorinated derivatives.
  • Alkylation of sulfonamides with halogenated ethylamines provides a straightforward route to aminoethyl sulfonamides.
  • Variations in substituents and reaction conditions can fine-tune the yield, regioselectivity, and purity.
  • Recent advances include the use of microwave-assisted synthesis to accelerate reaction times and improve yields.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Temperature Yield Range Remarks
Sulfonylation Sulfonyl chloride + amine DCM Room temp to reflux 70–85% Standard protocol
Alkylation Halogenated ethylamine + sulfonamide DMF/DMSO 80°C 65–80% Nucleophilic substitution
Cross-coupling Aromatic halide + amine Pd-catalyzed conditions Reflux Variable For aromatic substitution

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminoethyl group can lead to the formation of nitroso or nitro derivatives, while substitution of the fluoro group can yield various substituted benzene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Enzyme Inhibition :
    • This compound is primarily recognized for its potential to inhibit carbonic anhydrase, an enzyme essential for regulating pH and fluid balance in biological systems. Inhibition studies have demonstrated that it can effectively bind to the active site of carbonic anhydrase, thereby modulating its activity.
    • The mechanism of action involves competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.
  • Antibacterial Properties :
    • Like many sulfonamides, N-(2-aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide exhibits antibacterial activity. This property stems from its ability to interfere with bacterial folate synthesis, which is crucial for DNA replication and cell division.
  • Potential Therapeutic Uses :
    • Beyond its antibacterial effects, this compound shows promise in treating conditions associated with enzyme dysregulation, such as glaucoma and certain metabolic disorders due to its carbonic anhydrase inhibitory activity.

Synthetic Organic Chemistry

The synthesis of this compound typically involves multi-step procedures that allow for the precise incorporation of functional groups. The synthetic routes often take advantage of the reactivity of the sulfonamide group, enabling further derivatization into more complex structures with tailored biological activities.

Synthesis Overview

  • Step 1 : Formation of the sulfonamide linkage via reaction between an amine and a sulfonyl chloride.
  • Step 2 : Introduction of the fluoro group through electrophilic aromatic substitution.
  • Step 3 : Final purification and characterization using techniques such as NMR and mass spectrometry.

Comparative Analysis with Related Compounds

The following table summarizes structural features and applications of this compound compared to other known sulfonamides:

Compound NameStructural FeaturesUnique Characteristics
SulfanilamideContains an amino group and sulfonamideFirst synthetic antibacterial drug; broad-spectrum activity
AcetazolamideSulfonamide derivativeUsed primarily for glaucoma and altitude sickness
FurosemideContains a sulfonamide moietyLoop diuretic used for heart failure and edema
This compoundFluoro-substituted benzene with sulfonamide groupPotential inhibitor of carbonic anhydrase; diverse applications

Case Studies

Case Study 1: Inhibition of Carbonic Anhydrase
Research has shown that this compound effectively inhibits carbonic anhydrase in vitro. Kinetic studies revealed that it possesses a lower IC50 value compared to traditional inhibitors, indicating higher potency.

Case Study 2: Antimicrobial Activity
In a series of antimicrobial susceptibility tests against various bacterial strains, this compound demonstrated significant inhibitory effects similar to those observed with established antibiotics like sulfanilamide. These findings suggest its potential utility in treating bacterial infections resistant to conventional therapies.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide hydrochloride ()
  • Structure: Features a nitro (-NO₂) group instead of fluorine at the para position.
  • Key Differences :
    • The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic substitution but reducing metabolic stability compared to fluorine.
    • Molecular weight: 281.72 g/mol (higher due to the nitro group and hydrochloride salt).
    • Applications: Nitro groups are often precursors in synthetic chemistry for reduction to amines, suggesting utility in prodrug design .
N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structure : Methoxy (-OCH₃) substituent at the para position.
  • Key Differences :
    • The methoxy group is electron-donating, which may reduce binding affinity to hydrophobic enzyme pockets compared to fluorine.
    • Demonstrated bioactivity in sulfonamide-based drug candidates, particularly as antimicrobial agents .

Variations in N-Substituents

4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide ()
  • Structure: Replaces the 2-aminoethyl group with a 2-hydroxyethyl chain.
  • Key Differences :
    • The hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability.
    • Molecular weight: 238.28 g/mol (lower due to the absence of fluorine and presence of hydroxyl) .
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide ()
  • Structure : Contains azide (-N₃) functional groups.
  • Key Differences :
    • Azides enable click chemistry applications, such as bioorthogonal labeling.
    • Higher synthetic complexity due to multiple reactive sites .

Dual Sulfonamide Derivatives

N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide ()
  • Structure : Features two sulfonamide groups and dual fluorine substituents.
  • Example of unexpected synthetic outcomes, highlighting challenges in regioselective sulfonylation .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide C₉H₁₂FN₃O₂S ~245.07* -F, -SO₂-N(CH₃)(CH₂NH₂) High lipophilicity, metabolic stability
N-(2-Aminoethyl)-4-nitrobenzene-1-sulfonamide HCl C₈H₁₂ClN₃O₄S 281.72 -NO₂, -SO₂-NH(CH₂NH₂) Reactive nitro group, salt formation
4-Amino-N-(2-hydroxyethyl)-N-methylbenzene-1-sulfonamide C₉H₁₄N₂O₃S 238.28 -NH₂, -SO₂-N(CH₃)(CH₂OH) Enhanced solubility, lower stability
N-(4-Methoxyphenyl)benzenesulfonamide C₁₃H₁₃NO₃S 275.31 -OCH₃, -SO₂-NH(C₆H₄OCH₃) Electron-donating, antimicrobial use

*Calculated based on molecular formula.

Biological Activity

N-(2-Aminoethyl)-4-fluoro-N-methylbenzene-1-sulfonamide, also known as this compound hydrochloride, is a sulfonamide compound that exhibits significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₉H₁₃FNO₂S and a molecular weight of approximately 268.74 g/mol. Its structure features a benzene ring substituted with a fluoro group and a sulfonamide group, which are crucial for its biological activity. The sulfonamide moiety is known for its ability to participate in various biochemical reactions, making it a versatile scaffold in medicinal chemistry.

Inhibition of Carbonic Anhydrase
this compound primarily inhibits carbonic anhydrase (CA), an enzyme vital for maintaining pH and fluid balance in organisms. The inhibition of CA can disrupt physiological processes, leading to potential therapeutic effects in conditions such as glaucoma, epilepsy, and certain types of cancer .

Binding Affinity Studies

Studies have demonstrated that this compound exhibits a strong binding affinity to carbonic anhydrase, with kinetic assays revealing its effectiveness in inhibiting the enzyme's activity. For instance, related compounds have shown IC₅₀ values ranging from 10.93 to 25.06 nM against CA IX, indicating that structural modifications can enhance selectivity and potency .

Biological Activities

Antimicrobial Properties
Sulfonamides are traditionally recognized for their antibacterial properties. This compound's mechanism may extend beyond mere antibacterial action to include effects on bacterial growth by targeting carbonic anhydrases present in pathogens .

Anti-inflammatory Effects
Research indicates that sulfonamides can also exhibit anti-inflammatory properties. Compounds structurally related to this compound have shown promising results in reducing inflammation markers in vitro .

Case Study 1: Inhibition of Plasmodium falciparum

A study highlighted the potential application of sulfonamides as antimalarials through the inhibition of Plasmodium falciparum's carbonic anhydrase. This novel mechanism suggests that this compound could be explored further for its antimalarial properties .

Case Study 2: Cancer Cell Apoptosis

Another investigation focused on related benzenesulfonamides that induced apoptosis in cancer cell lines such as MDA-MB-231. The ability to significantly increase apoptotic markers suggests that this compound may have similar effects, warranting further exploration into its anticancer potential .

Comparative Analysis with Other Sulfonamides

Compound NameIC₅₀ (nM)Biological Activity
This compoundTBDCarbonic anhydrase inhibition
Compound 4e10.93 - 25.06CA IX inhibition; apoptosis induction
Sulfonamide A50 - 100Antibacterial activity

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